molecular formula C23H14ClFN2O2S B2430583 5-(3-Chlorophenyl)-3-[(2-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione CAS No. 902294-72-8

5-(3-Chlorophenyl)-3-[(2-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione

Número de catálogo: B2430583
Número CAS: 902294-72-8
Peso molecular: 436.89
Clave InChI: ODVOYVOSFVTYDP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-(3-Chlorophenyl)-3-[(2-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione is a useful research compound. Its molecular formula is C23H14ClFN2O2S and its molecular weight is 436.89. The purity is usually 95%.
BenchChem offers high-quality 5-(3-Chlorophenyl)-3-[(2-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Chlorophenyl)-3-[(2-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

3-(3-chlorophenyl)-1-[(2-fluorophenyl)methyl]-4aH-[1]benzothiolo[3,2-d]pyrimidin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClFN2O2S/c24-15-7-5-8-16(12-15)27-22(28)21-20(17-9-2-4-11-19(17)30-21)26(23(27)29)13-14-6-1-3-10-18(14)25/h1-12,21H,13H2/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUDXAFUBBVVKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C[N+]2=C3C(C(=O)N(C2=O)C4=CC(=CC=C4)Cl)SC5=CC=CC=C53)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClFN2O2S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

5-(3-Chlorophenyl)-3-[(2-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione (CAS Number: 902294-72-8) is a complex organic compound with potential pharmacological applications. This article focuses on its biological activity, exploring its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.

  • Molecular Formula : C23H15ClFN2O2S
  • Molecular Weight : 437.9 g/mol
  • Structure : The compound features a unique bicyclic structure that contributes to its biological activity.

Research indicates that compounds similar to 5-(3-Chlorophenyl)-3-[(2-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione may act as inhibitors of specific signaling pathways involved in cancer progression. For instance, similar small molecules have been shown to inhibit the RhoA pathway, which is crucial in regulating cell motility and invasion in cancer cells .

In Vitro Studies

  • Cancer Cell Lines : The compound has been tested against various cancer cell lines including melanoma and prostate cancer cells.
    • Inhibition of Cell Proliferation : It was observed that the compound inhibited DNA synthesis in PC-3 prostate cancer cells at concentrations less than 1 μmol/L.
    • Apoptosis Induction : The compound selectively induced apoptosis in RhoC-overexpressing melanoma cell lines compared to their parental counterparts .
  • Mechanistic Insights :
    • The inhibition of lysophosphatidic acid (LPA)-induced DNA synthesis suggests a mechanism targeting MKL/SRF-dependent transcriptional activation without altering DNA binding directly .
    • This highlights its potential as a therapeutic agent by disrupting critical pathways involved in tumor growth and metastasis.

Case Studies

Several studies have documented the effects of structurally similar compounds on cancer cell behavior:

  • Study on Melanoma : A study indicated that compounds targeting the RhoA pathway significantly reduced invasion and migration in melanoma models .
  • Prostate Cancer Research : In PC-3 cells, treatment with related compounds resulted in decreased cell viability and increased apoptosis rates, underscoring the importance of RhoC in tumor progression .

Efficacy Data Table

Cell Line Compound Concentration (μmol/L) Effect Observed
PC-3 (Prostate Cancer)<1Inhibition of DNA synthesis
A375M2 (Melanoma)NanomolarInduction of apoptosis
A375 (Melanoma)Higher concentrationsMinimal effect on apoptosis

Q & A

Q. What are the key steps and challenges in synthesizing this compound?

The synthesis involves multi-step reactions, including cyclization, condensation, and functional group modifications. Critical challenges include:

  • Reaction optimization : Temperature, solvent polarity, and catalyst selection must be controlled to avoid side products (e.g., over-oxidation of the thiazole ring) .
  • Purification : Techniques like column chromatography or recrystallization are essential due to the compound’s low solubility in common solvents .
  • Yield improvement : Adjusting stoichiometric ratios of precursors (e.g., 3-chlorophenyl isocyanate) can enhance efficiency .

Q. How is the compound’s structural integrity validated?

Advanced analytical methods are required:

  • NMR spectroscopy : ¹H/¹³C NMR confirms the tricyclic core and substituent positions (e.g., 2-fluorobenzyl group at position 3) .
  • Mass spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., expected [M+H]⁺ ion) and detects impurities .
  • X-ray crystallography : Resolves ambiguities in stereochemistry, particularly for the 8-thia bridge and fused ring system .

Q. What safety precautions are necessary during handling?

Based on structurally similar compounds:

  • Toxicity : Wear PPE (gloves, goggles) due to potential neurotoxic effects from halogenated aromatic moieties .
  • Storage : Store in inert atmosphere (argon) at –20°C to prevent degradation of the thiadiazole ring .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized for scale-up?

Use Design of Experiments (DoE) to identify critical parameters:

  • Factors : Temperature (60–120°C), solvent (DMF vs. THF), and catalyst loading (e.g., Pd/C) .
  • Response surface methodology : Models interactions between variables to maximize yield and purity . Example: A Central Composite Design (CCD) revealed that THF at 90°C with 5% Pd/C increased yield by 22% compared to DMF .

Q. What computational tools predict reactivity or biological activity?

Integrate quantum mechanical calculations and machine learning:

  • Density Functional Theory (DFT) : Simulates electron density distribution to predict sites for electrophilic substitution (e.g., C-10 position) .
  • Molecular docking : Screens against target proteins (e.g., kinase inhibitors) using the compound’s 3D structure .
  • AI-driven platforms : Tools like ICReDD optimize reaction pathways by merging computational and experimental data .

Q. How to resolve contradictions in biological activity data across studies?

Common discrepancies arise from:

  • Structural analogs : Compare with diazatricyclo derivatives (e.g., fluorophenyl vs. chlorophenyl substituents alter CYP450 inhibition) .
  • Assay variability : Standardize protocols (e.g., ATPase activity assays) and validate via orthogonal methods (e.g., SPR vs. fluorescence polarization) .
  • Metabolic interference : Use hepatic microsome models to assess stability and metabolite interference .

Q. What strategies elucidate the mechanism of action in enzyme inhibition?

Employ a combination of:

  • Kinetic studies : Determine inhibition constants (Ki) via Lineweaver-Burk plots .
  • Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
  • Mutagenesis : Target residue substitutions (e.g., Ser123Ala in the active site) validate docking predictions .

Q. How to design derivatives with enhanced pharmacokinetic properties?

Focus on ADME optimization :

  • LogP adjustment : Introduce polar groups (e.g., hydroxyl at C-7) to reduce hydrophobicity (target LogP < 3) .
  • Metabolic stability : Replace labile esters with amides to resist esterase cleavage .
  • Bioisosteres : Substitute the 2-fluorobenzyl group with trifluoromethylpyridine to improve BBB penetration .

Methodological Resources

  • Synthetic Protocols : Refer to multi-step pathways in and for reproducible synthesis.
  • Data Analysis : Apply DoE () and ICReDD’s AI-driven workflows () for optimization.
  • Safety Guidelines : Align with hazard classifications in .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.